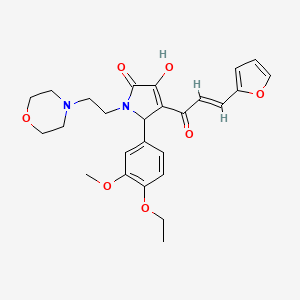

(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Descripción

The compound "(E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one" is a structurally complex pyrrol-2-one derivative featuring several pharmacologically relevant substituents. Its core structure includes a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold substituted with:

- An (E)-3-(furan-2-yl)acryloyl moiety at position 4, introducing conjugated double bonds and a heterocyclic furan ring that may influence electronic properties and bioactivity.

- A 2-morpholinoethyl chain at position 1, enhancing solubility through its polar morpholine group .

This compound’s stereochemistry (E-configuration at the acryloyl group) and substitution pattern distinguish it from analogs, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Propiedades

IUPAC Name |

2-(4-ethoxy-3-methoxyphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-3-34-21-9-6-18(17-22(21)32-2)24-23(20(29)8-7-19-5-4-14-35-19)25(30)26(31)28(24)11-10-27-12-15-33-16-13-27/h4-9,14,17,24,30H,3,10-13,15-16H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGGXSFEZDUWQY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C=CC4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)/C=C/C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-5-(4-ethoxy-3-methoxyphenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a derivative of the pyrrolone class, which has garnered attention for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and anti-inflammatory research. This article synthesizes current knowledge on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 496.6 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the furan ring and methoxy groups, which are known to enhance pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the 1,3,4-oxadiazole and pyrrolone scaffolds in anticancer therapy. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation:

- Telomerase : Inhibition of telomerase activity has been shown to induce apoptosis in cancer cells.

- Histone Deacetylases (HDAC) : Compounds targeting HDACs can lead to increased acetylation of histones, affecting gene expression related to cell cycle regulation and apoptosis.

- Thymidylate Synthase : Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.

A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar chalcone derivatives have demonstrated effectiveness against a range of pathogens:

- Bacteria : Active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MIC) often reported in the low µg/mL range.

- Fungi : Exhibits antifungal activity against species such as Candida albicans.

Research has shown that modifications in hydrophobicity and functional groups can significantly influence antimicrobial potency .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer. Compounds with similar structures have been reported to:

- Reduce pro-inflammatory cytokines.

- Inhibit nitric oxide production in macrophages.

These effects are attributed to the ability of such compounds to modulate signaling pathways involved in inflammation .

Case Studies

- Study on Anticancer Properties : A recent study evaluated a series of pyrrolone derivatives against several cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 50 µM, indicating significant anticancer potential .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of chalcone derivatives. The findings revealed that certain derivatives had MIC values as low as 1 µg/mL against Gram-positive bacteria, suggesting that structural modifications could enhance antibacterial activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrrole derivatives and subsequent modifications to introduce functional groups such as ethoxy and methoxy phenyl moieties. Characterization methods often include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it was effective against breast cancer cells, demonstrating a dose-dependent response in cell viability assays .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated that treatment with varying concentrations led to a significant reduction in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation and PARP cleavage. The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies .

Case Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, the compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. The results indicated that it possessed notable free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This finding suggests its potential use in formulations aimed at reducing oxidative damage in skin care products .

Data Tables

Comparación Con Compuestos Similares

Key Observations:

Position 5 Modifications: The target compound’s 4-ethoxy-3-methoxyphenyl group differs from analogs with alkyl (e.g., 4-isopropyl in Compound 34 ) or bulkier alkoxy groups (e.g., 4-propoxy in Ev7 ).

Position 4 Variations :

- The (E)-acryloyl group in the target compound contrasts with benzoyl (Compound 34 , Ev3 ) or furan-carbonyl (Ev7 ) substituents. The acryloyl group’s conjugation and rigidity may enhance π-π stacking interactions compared to saturated or bulkier acyl groups.

Position 1 Substituents: The morpholinoethyl chain in the target compound and Ev7 provides enhanced solubility compared to methoxyethyl (Compound 34 ) or dimethylaminoethyl (Ev15 ). Morpholine’s cyclic ether and amine groups improve water solubility and metabolic stability.

Physicochemical Properties

- Melting Points: Compound 34 has a high melting point (247–249°C), suggesting strong crystalline packing due to its planar benzoyl group. The target compound’s melting point is unreported but may be lower due to the morpholinoethyl chain’s flexibility.

- Molecular Weight : The target compound’s molecular weight is estimated to exceed 500 g/mol, higher than Compound 34 (394.21 g/mol) but lower than Ev15 (498.57 g/mol ).

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens). Test against a panel of cancer cell lines (e.g., MTT assays) and use PCA to correlate structural features with activity. The furan ring’s planarity and morpholinoethyl’s conformational flexibility are key variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.